molecular formula C18H14ClF2N5O4S B10902339 4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10902339
M. Wt: 469.9 g/mol
InChI Key: FEFWUASEXINXDW-GZIVZEMBSA-N
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Description

4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a difluoromethyl group, and various aromatic and heteroaromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions to ensure selective incorporation of the difluoromethyl group.

    Aromatic Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 4-[((E)-1-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14ClF2N5O4S

Molecular Weight

469.9 g/mol

IUPAC Name

4-[(E)-[3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14ClF2N5O4S/c1-29-14-4-2-10(8-22-25-17(16(20)21)23-24-18(25)31)6-11(14)9-30-15-5-3-12(26(27)28)7-13(15)19/h2-8,16H,9H2,1H3,(H,24,31)/b22-8+

InChI Key

FEFWUASEXINXDW-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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